

# Solubility of Thiamylal Sodium: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Thiamylal*

Cat. No.: *B1683129*

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This technical guide provides a comprehensive overview of the solubility characteristics of **Thiamylal** sodium, a thiobarbiturate derivative used for inducing anesthesia. Understanding the solubility of this compound is critical for its formulation, delivery, and bioavailability. This document summarizes available solubility data, outlines detailed experimental protocols for its determination, and provides a logical workflow for solubility studies.

## Core Topic: Solubility Profile of Thiamylal Sodium

**Thiamylal** sodium is the sodium salt of **thiamylal**, a weak acid. Its solubility is influenced by the properties of the solvent, the pH of the solution, and the ambient temperature. As a salt of a weak acid, its solubility is expected to be pH-dependent, with higher solubility in neutral to alkaline conditions.

## Data Presentation: Solubility in Various Solvents

Quantitative solubility data for **thiamylal** sodium is not extensively available in publicly accessible literature. The following table summarizes the qualitative and semi-quantitative information gathered from various sources. Researchers are advised to determine precise quantitative solubility experimentally for their specific applications.

| Solvent System             | Qualitative Solubility   | Quantitative Solubility (at 25 °C unless specified)                    | pH of 10% (w/v) Aqueous Solution |
|----------------------------|--------------------------|--|----------------------------------|
| Water                      | Very Soluble[1]          | > 100 mg/mL<br>(estimated from "very soluble" classification)          | 10.0 - 11.0[1]                   |
| Ethanol (95%)              | Freely Soluble[1]        | 10 - 100 mg/mL<br>(estimated from "freely soluble" classification)     | Not Applicable                   |
| Propylene Glycol / Ethanol | Good                     | Capable of dissolving<br>>25 g/100 mL of<br>thiobarbiturates[2]        | Not Applicable                   |
| Diethyl Ether              | Practically Insoluble[1] | < 0.1 mg/mL<br>(estimated from "practically insoluble" classification) | Not Applicable                   |

Note: The quantitative solubility values are estimations based on USP definitions of qualitative solubility terms.

## Factors Influencing Solubility

- pH: As a salt of a weak acid, the aqueous solubility of **thiamylal** sodium is significantly influenced by pH. In acidic solutions, it will convert to the less soluble free acid form, **thiamylal**, leading to precipitation. The high pH of its aqueous solutions (10.0-11.0 for a 10% solution) indicates the alkaline nature of the salt, which contributes to its high water solubility[1].
- Temperature: While specific data on the temperature dependence of **thiamylal** sodium solubility is scarce, for most solids, solubility increases with temperature. However, the stability of the compound at elevated temperatures should be considered.

- Co-solvents: The use of co-solvents, such as propylene glycol and ethanol, can significantly enhance the solubility of thiobarbiturates like **thiamylal** sodium, allowing for the preparation of highly concentrated solutions[2].

## Experimental Protocols

The following are detailed methodologies for determining the solubility of **thiamylal** sodium, adapted from established pharmaceutical testing protocols.

### Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility[3][4].

#### a. Materials and Equipment:

- **Thiamylal** Sodium powder
- Selected solvents (e.g., Water, Ethanol, Propylene Glycol, various buffers)
- Volumetric flasks and pipettes
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.45 µm)
- Analytical balance
- UV-Vis Spectrophotometer or HPLC system

#### b. Procedure:

- Prepare a series of saturated solutions by adding an excess amount of **Thiamylal** Sodium powder to a known volume of each solvent in separate vials. The excess solid should be

visible.

- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- After equilibration, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the sample can be centrifuged and then the supernatant filtered through a 0.45 µm syringe filter.
- Accurately dilute the clear filtrate with the respective solvent to a concentration within the analytical range of the quantification method.
- Quantify the concentration of **thiamylal** sodium in the diluted filtrate using a validated analytical method (UV-Vis Spectrophotometry or HPLC).
- Calculate the solubility in mg/mL or other appropriate units.

## Analytical Quantification Methods

### a. UV-Vis Spectrophotometry:

- Prepare a series of standard solutions of **Thiamylal** Sodium of known concentrations in the solvent of interest.
- Scan the standard solutions across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Generate a calibration curve by plotting absorbance at  $\lambda_{\text{max}}$  versus concentration for the standard solutions.
- Measure the absorbance of the appropriately diluted sample from the solubility experiment at  $\lambda_{\text{max}}$ .

- Determine the concentration of **Thiamylal** Sodium in the sample using the calibration curve, accounting for the dilution factor.

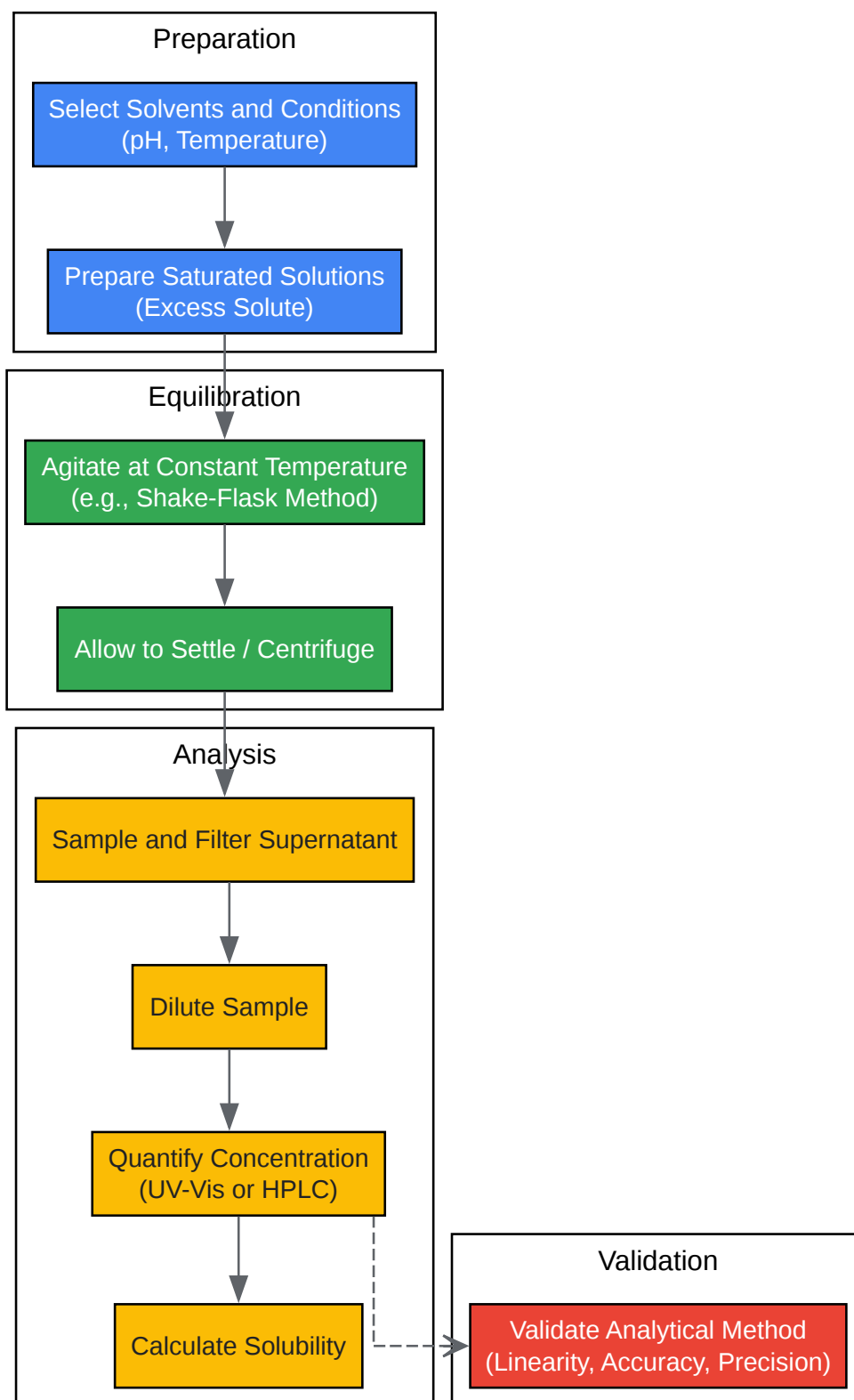
b. High-Performance Liquid Chromatography (HPLC):

- Develop and validate an HPLC method for the quantification of **thiamylal**. A typical method might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.
- Inject the appropriately diluted sample from the solubility experiment.
- Calculate the concentration of **thiamylal** sodium in the sample based on the peak area and the calibration curve, accounting for the dilution factor.

## Mandatory Visualizations

### Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility determination study.



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